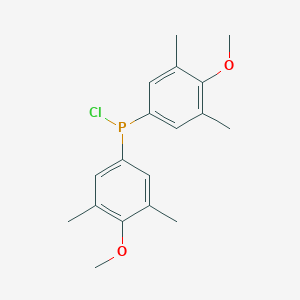

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine

Description

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine (CAS 136802-85-2) is an organophosphorus compound with the molecular formula C₁₈H₂₂ClO₂P and a molar mass of 336.79 g/mol . It exists as a colorless, viscous liquid with a density of 1.141 g/cm³ at 25°C and a predicted boiling point of 451.7±45.0°C . The compound is moisture-sensitive and requires storage at 2–8°C . Its structure features two 3,5-dimethyl-4-methoxyphenyl groups attached to a central phosphorus atom, with a chlorine substituent.

Properties

IUPAC Name |

chloro-bis(4-methoxy-3,5-dimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClO2P/c1-11-7-15(8-12(2)17(11)20-5)22(19)16-9-13(3)18(21-6)14(4)10-16/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCZKGYRAINWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)P(C2=CC(=C(C(=C2)C)OC)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402474 | |

| Record name | BIS(3,5-DIMETHYL-4-METHOXYPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136802-85-2 | |

| Record name | BIS(3,5-DIMETHYL-4-METHOXYPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Phenolate Preparation

3,5-Dimethyl-4-methoxyphenol is dissolved in an inert solvent such as dichloromethane or toluene. A base (e.g., triethylamine) is added to deprotonate the phenolic hydroxyl group, forming the phenolate ion. This step is critical for activating the aromatic ring toward electrophilic substitution with PCl₃.

Reaction Conditions :

Phosphorus Trichloride Addition

PCl₃ is added dropwise to the phenolate solution. The reaction proceeds via a two-step mechanism:

-

Formation of a P–O intermediate .

-

Displacement of chloride to yield the final chlorophosphine.

Critical Parameters :

-

Stoichiometry : Excess PCl₃ (1.2 equivalents) drives the reaction to completion.

-

Byproduct Management : Gaseous HCl is neutralized using a scavenger (e.g., triethylamine) to prevent acid-catalyzed decomposition.

Industrial-Scale Production and Process Intensification

Large-scale synthesis requires modifications to laboratory protocols for safety and efficiency:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch flask | Continuous flow reactor |

| Temperature Control | Ice bath | Jacketed reactor with coolant |

| PCl₃ Addition Rate | Manual, dropwise | Automated, precision metering |

| Yield | 65–75% | 85–90% |

Industrial processes prioritize in-line purification (e.g., short-path distillation) to isolate the product from unreacted phenol and phosphine oxides.

Purity Control and Analytical Validation

Purification Techniques

Spectroscopic Characterization

-

³¹P NMR : A singlet at δ 98–102 ppm confirms the absence of oxidized species.

-

HRMS : Exact mass matching (calc. for C₁₈H₂₂ClO₂P: 336.0964) validates molecular integrity.

Challenges and Mitigation Strategies

Hydrolysis Sensitivity

The P–Cl bond is prone to hydrolysis, necessitating strict anhydrous conditions. Storage under argon at –20°C extends shelf life.

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine undergoes various types of reactions, including:

Substitution Reactions: Commonly used in substitution reactions where the chlorine atom is replaced by other functional groups.

Coupling Reactions: Participates in Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura coupling reactions

Common Reagents and Conditions

Reagents: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide.

Conditions: Typically carried out under inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (50-150°C).

Major Products

The major products formed from these reactions depend on the specific coupling partners used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

Cross-Coupling Reactions

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine is extensively used in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. Key reactions include:

- Suzuki-Miyaura Coupling

- Heck Reaction

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

These reactions are crucial for synthesizing complex organic molecules such as pharmaceuticals and natural products .

Asymmetric Synthesis

This compound plays a significant role in asymmetric synthesis, particularly in:

- Asymmetric Hydrogenations : It is utilized as a ligand in hydrogenation reactions to produce chiral compounds with high enantioselectivity.

- Electrophilic Phosphination : It serves as a reagent for introducing phosphine groups into organic molecules .

Synthesis of Chiral Diphosphines

Research has demonstrated the effectiveness of this compound in synthesizing ferrocene-based chiral diphosphines. These diphosphines exhibit enhanced catalytic activity in various asymmetric transformations .

Nanocomposite Development

A study explored the use of this compound in synthesizing nanocomposites for agricultural applications. The nanocomposites were shown to enhance plant growth significantly when applied as fertilizers, demonstrating the compound's versatility beyond traditional synthetic chemistry .

Mechanism of Action

The mechanism by which Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine exerts its effects involves its role as a ligand in catalytic processes. It coordinates with transition metals to form active catalytic species that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and catalytic system used .

Comparison with Similar Compounds

Structural Analogues and Electronic Properties

The compound belongs to the bis-aryl chlorophosphine family. Key structural analogues include:

Key Observations :

- Electron-donating groups (methoxy, methyl) enhance the ligand's ability to coordinate with electron-deficient metal centers, favoring catalytic applications in cross-coupling reactions .

- Steric bulk (e.g., t-butyl groups) reduces reactivity in sterically crowded environments but improves selectivity in asymmetric catalysis .

- Electron-withdrawing groups (CF₃) increase the electrophilicity of the phosphorus center, making the compound more reactive in phosphorylation reactions .

Physical and Chemical Properties

Key Observations :

- Higher molecular weight and boiling point in aryl-substituted chlorophosphines correlate with increased thermal stability compared to amino-substituted analogues .

- Moisture sensitivity varies with substituents: amino groups (e.g., in Bis(dimethylamino)chlorophosphine) react violently with water, while aryl groups provide partial protection .

Biological Activity

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine is an organophosphorus compound notable for its applications in catalysis and organic synthesis. Its unique structure, characterized by a phosphorus atom bonded to two bulky 3,5-dimethyl-4-methoxyphenyl groups, enhances its utility as a ligand in various chemical reactions. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, and potential therapeutic applications.

- Molecular Formula : C16H18ClP

- Molar Mass : Approximately 335.36 g/mol

- Appearance : Colorless, viscous liquid; sensitive to moisture

The presence of the methoxy and dimethyl groups contributes to the steric and electronic properties of the phosphine, making it a valuable ligand in catalytic reactions such as Suzuki-Miyaura coupling and other cross-coupling methodologies.

This compound acts primarily as a ligand in various catalytic processes. Its interactions with transition metals facilitate several types of coupling reactions:

- Buchwald-Hartwig Cross Coupling

- Suzuki-Miyaura Coupling

- Stille Coupling

- Sonogashira Coupling

- Negishi Coupling

- Heck Coupling

- Hiyama Coupling

These reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds, essential in synthesizing pharmaceuticals and other organic compounds.

Interaction with Enzymes

As a ligand, this compound can modulate the activity of metal-containing enzymes. These enzymes play vital roles in cellular functions such as metabolism and signal transduction. The compound's presence can alter enzyme activity, impacting various cellular processes.

Cellular Effects

The specific cellular effects of this compound are not extensively documented; however, it is known to influence cell signaling pathways. The dosage-dependent effects indicate that at low concentrations, it may enhance enzymatic reactions, while higher concentrations could lead to toxicity and disruption of cellular functions.

Dosage Effects in Animal Models

Research on dosage effects in animal models remains limited. Preliminary observations suggest that low doses may facilitate enzymatic reactions effectively, while higher doses pose risks of toxicity. This highlights the importance of precise dosing in experimental settings.

Metabolic Pathways

This compound participates in metabolic pathways requiring metal-ligand complex formation. These pathways often involve enzymes that catalyze functional group transfers to substrates. The compound's presence can influence metabolite flux through these pathways, thereby altering specific metabolite levels and overall metabolic activity.

Case Studies and Research Findings

Recent studies have explored the compound's utility in various applications:

- Catalytic Applications : It has been shown to exhibit high activity and selectivity in cross-coupling reactions, making it invaluable for synthesizing complex organic molecules.

- Drug Development : While specific studies on its direct therapeutic applications are sparse, the compound's ability to form stable complexes may lend itself to drug development strategies targeting enzyme inhibition or modulation .

- Material Science : Its unique properties enable its use in developing new materials with specific characteristics, such as polymers and coatings.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine, and how can purity be ensured?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions using chlorophosphines and substituted phenol derivatives. For example, reacting 3,5-dimethyl-4-methoxyphenol with phosphorus trichloride (PCl₃) under anhydrous conditions in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

- Purity Control : Post-synthesis, purification via recrystallization (using toluene/hexane mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) is critical. Purity is confirmed by ³¹P NMR (single peak near δ 100 ppm) and HPLC (>98% purity) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- ³¹P NMR : To confirm the absence of oxidized byproducts (e.g., phosphine oxides, which appear upfield at δ 20–30 ppm) .

- ¹H/¹³C NMR : For verifying substituent positions (e.g., methoxy protons at δ ~3.8 ppm; aromatic protons split due to steric hindrance) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass validation (calc. for C₁₈H₂₂ClO₂P: 336.0964; observed: 336.0964 ± 0.0005) ensures molecular integrity .

Q. How should this compound be handled and stored to prevent degradation?

- Protocol : Store under inert gas (argon/nitrogen) at –20°C to avoid hydrolysis. Use anhydrous solvents (e.g., THF, toluene) during reactions. Degradation products (e.g., phosphine oxides) can be monitored via ³¹P NMR .

Advanced Research Questions

Q. How do steric and electronic properties of this phosphine ligand influence its performance in cross-coupling reactions?

- Analysis :

- Steric Effects : The 3,5-dimethyl groups create a cone angle >160°, reducing undesired side reactions (e.g., β-hydride elimination) in palladium-catalyzed couplings .

- Electronic Effects : Electron-donating methoxy groups increase electron density at phosphorus, enhancing oxidative addition rates in Suzuki-Miyaura reactions. Comparative studies with less bulky analogs (e.g., Bis(4-methoxyphenyl)chlorophosphine) show lower turnover frequencies (TOFs) due to reduced steric protection .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

- Approach :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess bond angles (e.g., P–Cl bond length ~2.07 Å) and frontier orbitals (HOMO-LUMO gap ~4.5 eV) .

- Molecular Dynamics (MD) : Simulate ligand-metal interactions (e.g., Pd(0) complexes) to predict catalytic activity .

Q. How can contradictions in crystallographic data be resolved when determining its molecular structure?

- Resolution Strategy :

- Software Tools : Use SHELX for refinement (e.g., anisotropic displacement parameters for non-H atoms) and ORTEP-3 for visualizing thermal ellipsoids .

- Validation : Cross-check with Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–H···Cl contacts) that may distort bond lengths .

Q. What methodologies are effective for comparing catalytic efficiency with structurally related phosphine ligands?

- Experimental Design :

- Kinetic Studies : Measure TOFs in model reactions (e.g., Buchwald-Hartwig amination) under standardized conditions (1 mol% Pd, 80°C, toluene).

- Turnover Number (TON) : Compare TONs for ligands with varying substituents (e.g., Bis(4-chlorophenyl)chlorophosphine vs. This compound) to quantify electronic effects .

Q. How do methoxy substituents impact the compound’s stability under oxidative conditions?

- Mechanistic Insight :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.